3-(2-Isocyanatoethyl)-1,2-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-(2-isocyanatoethyl)-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c9-5-7-3-1-6-2-4-10-8-6/h2,4H,1,3H2 |
InChI Key |
VKQWMENTMRAKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1CCN=C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Isocyanatoethyl 1,2 Oxazole and Analogues
Precursor Synthesis Strategies for the Isocyanatoethyl Side Chain
The isocyanatoethyl moiety is a critical functional group that imparts unique reactivity to the target molecule. Its synthesis requires carefully planned routes to introduce the isocyanate group at the terminus of an ethyl chain attached to the oxazole (B20620) ring.
Synthesis of Ethylated Isocyanate Precursors
The generation of the isocyanatoethyl group often begins with the synthesis of a suitable precursor that can be converted to the isocyanate in a later step. Common strategies involve the use of starting materials like ethylamine (B1201723) hydrochloride or glycine (B1666218) derivatives.
One established method for preparing ethyl isocyanate involves the reaction of ethylamine hydrochloride with a phosgenating agent. google.com A one-step synthesis has been developed that avoids the direct use of hazardous phosgene (B1210022) gas by employing trichloromethyl carbonate in a xylene solvent. google.com This method has been shown to be effective in producing ethyl isocyanate with high purity. google.com
Alternatively, isocyanates can be synthesized from isonitriles. For instance, ethyl 2-isocyanoacetate can be oxidized to ethyl 2-isocyanatoacetate. nih.gov This oxidation can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) activated by trifluoroacetic anhydride. nih.gov Other routes to ethyl 2-isocyanatoacetate include the reaction of glycine ethyl ester hydrochloride with bis(trichloromethyl)carbonate or the Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide. nih.gov Continuous flow processes have also been developed for the synthesis of ethyl isocyanoacetate, which can then be used in subsequent reactions. rsc.org
| Precursor | Reagents | Product | Reference |
| Ethylamine hydrochloride | Trichloromethyl carbonate, Xylene | Ethyl isocyanate | google.com |
| Ethyl 2-isocyanoacetate | Dimethyl sulfoxide, Trifluoroacetic anhydride | Ethyl 2-isocyanatoacetate | nih.gov |
| Glycine ethyl ester hydrochloride | Bis(trichloromethyl)carbonate | Ethyl 2-isocyanatoacetate | nih.gov |
| N-formylglycine | Triphosgene | Ethyl isocyanoacetate | rsc.org |
Preparation of Oxazole Ring Precursors
The synthesis of the 1,2-oxazole ring requires precursors that can undergo cyclization to form the desired heterocyclic system. These precursors typically contain the necessary carbon and nitrogen framework. The choice of precursor will dictate the substitution pattern of the final oxazole ring. For the synthesis of 3-substituted 1,2-oxazoles, precursors that allow for the introduction of a side chain at the 3-position are essential.
Formation of the 1,2-Oxazole Ring System
The construction of the 1,2-oxazole (isoxazole) ring is a cornerstone of this synthesis. Several reliable methods have been developed for this purpose, each with its own advantages regarding substrate scope and reaction conditions.
1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Alkynes
A powerful and widely used method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.netresearchgate.netyoutube.com This [3+2] cycloaddition reaction is highly efficient and regioselective, providing a direct route to 3,5-disubstituted isoxazoles. organic-chemistry.org The nitrile oxide can be generated in situ from various precursors, such as aldoximes, by oxidation. researchgate.net The reaction proceeds by the addition of the nitrile oxide, a 1,3-dipole, across the carbon-carbon triple bond of the alkyne. youtube.com
The scope of this reaction is broad, accommodating a wide range of substituents on both the nitrile oxide and the alkyne. researchgate.netorganic-chemistry.org Copper(I) catalysis has been shown to be effective for the cycloaddition of in situ generated nitrile oxides with terminal acetylenes, leading to good yields of 3,5-disubstituted isoxazoles. organic-chemistry.org This method is operationally simple and has been applied to the synthesis of complex molecules. bohrium.com
| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Product | Reference |
| Substituted Aldoxime | Terminal Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole (B147169) | organic-chemistry.org |
| Phenyl hydroximoyl chloride | 1,3-Diketone/β-ketoester | DIPEA, H2O/MeOH | 3,4,5-Trisubstituted Isoxazole | beilstein-journals.org |
Cyclization of α,β-Acetylenic Oximes
Another effective strategy for the synthesis of isoxazoles involves the cyclization of α,β-acetylenic oximes. organic-chemistry.org This intramolecular reaction can be catalyzed by various metal salts, such as gold(III) chloride, leading to the formation of substituted isoxazoles in good yields. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the structure of the starting acetylenic oxime. organic-chemistry.org
Condensation and Cyclization Reactions of 1,3-Diketones with Hydroxylamine (B1172632) Derivatives
The reaction of 1,3-dicarbonyl compounds with hydroxylamine or its derivatives is a classical and versatile method for preparing isoxazoles. nih.govnih.gov This approach involves the condensation of the hydroxylamine with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. nih.gov This method can be used to synthesize a variety of substituted isoxazoles. beilstein-journals.orgnih.gov For example, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to the formation of regioisomeric 1,2-oxazole derivatives. nih.gov
| 1,3-Dicarbonyl Compound | Hydroxylamine Derivative | Conditions | Product | Reference |
| 1,3-Diketone | Hydroxylamine hydrochloride | Basic or acidic | Substituted Isoxazole | nih.gov |
| β-Enamino ketoester | Hydroxylamine hydrochloride | - | Regioisomeric 1,2-Oxazoles | nih.gov |
Oxidative Cyclization Approaches
Oxidative cyclization represents a powerful strategy for the formation of heterocyclic rings, often proceeding under mild conditions. While more commonly employed for the synthesis of the isomeric 1,3-oxazoles, several oxidative methods can be adapted for the construction of the 1,2-oxazole core.
One prominent method involves the intramolecular oxidative cyclization of N-propargylamides. The use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), can promote the cyclization. For instance, N-propargylamides can be converted to corresponding oxazole-5-carbaldehydes in the presence of PIDA, an iodine source like lithium iodide, and oxygen under visible light irradiation. rsc.org Another approach utilizes phenyliodine diacetate (PIDA) to mediate the intramolecular cyclization of enamides, which yields functionalized 1,3-oxazoles through a metal-free oxidative C-O bond formation. acs.org
Furthermore, metal-catalyzed oxidative cyclizations are prevalent. A copper(II)-catalyzed reaction of enamides can produce 2,5-disubstituted 1,3-oxazoles at room temperature through a vinylic C-H bond functionalization pathway. organic-chemistry.org Silver catalysis has also been developed for the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides to form 1,3-oxazoles. rsc.orgnih.gov Mechanistic studies of this silver-catalyzed reaction confirmed the involvement of a radical decarboxylative process with acyl cation and Ag(II) as key intermediates. rsc.orgnih.gov
An electrochemical approach offers a green alternative, avoiding the need for chemical oxidants. Polysubstituted 1,3-oxazoles can be synthesized from ketones and acetonitrile (B52724) via an electrochemical process that proceeds through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org
Introduction of the Isocyanatoethyl Moiety onto the Oxazole Core
The synthesis of the target compound requires the strategic introduction of the 2-isocyanatoethyl group. This can be achieved either by functionalizing a pre-formed 1,2-oxazole ring or by incorporating the side chain into a precursor before the ring-forming reaction.
Post-Cyclization Functionalization Strategies
This approach involves the synthesis of a stable 3-substituted 1,2-oxazole, which is then elaborated to introduce the isocyanatoethyl group. A plausible route begins with a precursor such as 3-(2-aminoethyl)-1,2-oxazole or 3-(2-hydroxyethyl)-1,2-oxazole. The terminal amine or alcohol can then be converted to the desired isocyanate.
The conversion of a primary amine to an isocyanate is a standard transformation, classically achieved using phosgene or its safer liquid equivalent, triphosgene. Alternatively, the Curtius, Hofmann, or Lossen rearrangements provide powerful, phosgene-free routes starting from carboxylic acid derivatives. For example, a 3-(carboxyethyl)-1,2-oxazole derivative could be converted to an acyl azide, which upon thermal or photochemical rearrangement, would yield the target isocyanate with the expulsion of nitrogen gas.
Integration of Isocyanate Functionality during Oxazole Formation
An alternative strategy involves constructing the 1,2-oxazole ring from precursors that already contain the isocyanatoethyl moiety, or a masked version of it. The most fundamental synthesis of 1,2-oxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov
In this context, a potential precursor would be a 1,3-diketone bearing a protected aminoethyl group, such as N-Boc-5-amino-pentane-2,4-dione. This precursor would undergo cyclization with hydroxylamine to form N-Boc-3-(2-aminoethyl)-1,2-oxazole. The final steps would involve the deprotection of the Boc group and subsequent conversion of the resulting primary amine to the isocyanate. This method offers the advantage of building the core structure with the side chain already in place, potentially simplifying purification.
Multicomponent Reaction (MCR) Approaches to Integrated Oxazole-Isocyanate Architectures
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for generating molecular complexity. mdpi.com Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for synthesizing heterocyclic scaffolds. acs.org
While many IMCRs lead to 1,3-oxazoles, specific strategies can be envisioned for 1,2-oxazole synthesis. A palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide has been reported to produce isoxazoles. organic-chemistry.org To adapt this to the target molecule, one could employ a terminal alkyne bearing a protected aminoethyl group. The reaction would assemble the isoxazole core, and subsequent deprotection and functionalization would yield the final isocyanate product.
Another MCR approach for synthesizing isoxazol-5(4H)-ones uses an acidic ionic liquid to catalyze the reaction between a β-ketoester, hydroxylamine hydrochloride, and an aldehyde, with yields ranging from 20-96%. scielo.br This highlights the potential for MCRs to efficiently construct the core ring system under controlled conditions.
Green Chemistry Approaches in the Synthesis of Oxazole Derivatives
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsonline.comijpsonline.com These principles are increasingly being applied to the synthesis of oxazole and isoxazole derivatives.
Key green approaches include:
Alternative Solvents: The use of water or ionic liquids as reaction media can replace volatile organic compounds. ijpsonline.comnih.gov For example, an efficient van Leusen 1,3-oxazole synthesis has been demonstrated in water using β-cyclodextrin. nih.gov The synthesis of isoxazol-5(4H)-ones has been achieved using a recyclable acidic ionic liquid as both the solvent and catalyst. scielo.br
Catalysis: Replacing stoichiometric reagents with catalytic systems, particularly those using earth-abundant and non-toxic metals like iron or calcium, is a central goal. organic-chemistry.orgnih.gov
Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsonline.comijpsonline.com
Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation, avoiding the use of toxic chemical oxidants and the waste they produce. rsc.orgrsc.org A phosphine-mediated electrochemical method has been developed for the deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides to form 1,3-oxazoles. rsc.orgrsc.org
Catalytic Systems in the Synthesis of Oxazole-Isocyanate Compounds
Catalysis is crucial for developing efficient, selective, and sustainable synthetic routes. Various catalytic systems have been developed for the synthesis of both 1,2-oxazole (isoxazole) and 1,3-oxazole rings.
For 1,2-oxazole (isoxazole) synthesis, gold catalysis has proven effective. AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes provides a selective route to substituted isoxazoles under mild conditions. organic-chemistry.org Copper(I) catalysis is employed in the cycloaddition of in situ generated nitrile oxides with terminal alkynes to regioselectively produce 3,5-disubstituted isoxazoles. organic-chemistry.org
For the isomeric 1,3-oxazole ring, a wider range of catalysts is available. Calcium catalysis has been used for a sustainable and rapid synthesis of 5-aminooxazoles from N-acyl-N,O-acetals and isocyanides, proceeding through a reactive N-acyliminium ion intermediate. nih.govqub.ac.uk Silver-catalyzed methods are also effective, promoting the oxidative cyclization of α-oxocarboxylates with isocyanides. nih.gov These reactions often proceed via distinct mechanisms, such as the formation of nitrilium or acyl cation intermediates, offering different pathways to access the heterocyclic core. nih.govnih.gov
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 3-substituted 1,2-oxazoles, coupling reactions are particularly valuable for introducing a variety of side chains onto a pre-formed isoxazole ring or for constructing the ring itself.
A primary strategy involves the use of halogenated isoxazoles as coupling partners. For instance, 3-halo-1,2-oxazoles can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins a boronic acid with an organic halide, is a prominent example. Researchers have successfully coupled 3-chloro-5-methylisoxazole (B2769856) with different arylboronic acids using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand like SPhos, achieving good to excellent yields. This methodology could be adapted to introduce an ethyl group with a terminal functional handle, such as a protected amine or alcohol, which could later be converted to the isocyanate.
Another powerful method is the Sonogashira coupling, which couples a terminal alkyne with an organic halide. This reaction has been employed to synthesize 3-alkynyl-1,2-oxazoles, which are versatile intermediates. For example, coupling a protected propargylamine (B41283) derivative with a 3-halo-1,2-oxazole could provide a precursor to the target side chain. Subsequent reduction of the alkyne and conversion of the amine would yield the desired 3-(2-isocyanatoethyl)-1,2-oxazole.
The Heck reaction, involving the coupling of an alkene with an organic halide, also presents a viable route. A 3-halo-1,2-oxazole could be coupled with an alkene like N-allyl-2,2,2-trifluoroacetamide, followed by functional group manipulations to generate the isocyanatoethyl side chain. The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions, as summarized in the table below.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Substituted Isoxazole Analogues
| Coupling Reaction | Isoxazole Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Chloro-5-methylisoxazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃, Toluene/H₂O, 100 °C | 75-95% | |
| Sonogashira | 3-Iodoisoxazole derivative | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, rt | 80-92% | |
| Heck | 3-Bromo-5-phenylisoxazole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, DMF, 100 °C | 85% |
Photocatalytic Methods in Oxazole Synthesis
Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light to drive chemical transformations under mild conditions. While its application to the direct synthesis of this compound is not explicitly documented, photocatalytic methods have been developed for the synthesis and functionalization of the core isoxazole and oxazole heterocycles, suggesting potential pathways.
One relevant approach involves the photocatalytic [3+2] cycloaddition of nitrile oxides with alkynes to form the isoxazole ring. This method offers an alternative to traditional thermal cycloadditions, often proceeding under much milder conditions. For instance, a photocatalyst like eosin (B541160) Y can be used to generate nitrile oxides from oxime chlorides, which then react in situ with an alkyne bearing the desired side chain precursor.
Furthermore, photocatalytic C-H functionalization presents a cutting-edge strategy for modifying heterocycles. A pre-formed 3-ethyl-1,2-oxazole (B6231226) could potentially undergo a directed C(sp³)-H functionalization. Using a suitable photoredox catalyst and a nitrogen source, it might be possible to introduce an amino group or a precursor at the terminal position of the ethyl side chain. For example, radical-mediated amination reactions have been shown to functionalize alkyl chains under photocatalytic conditions.
These methods highlight the potential of photocatalysis to access isoxazole analogues through novel reaction pathways that are often complementary to traditional thermal and transition metal-catalyzed approaches. The mild reaction conditions are particularly advantageous when dealing with sensitive functional groups.
Table 2: Conceptual Applications of Photocatalysis in Isoxazole Analogue Synthesis
| Reaction Type | Substrates | Photocatalyst | Light Source | Potential Product | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Oxime chloride, Alkyne | Eosin Y | Blue LED | 3,5-Disubstituted Isoxazole | |
| C-H Amination | 3-Alkyl-isoxazole, N-Source | Ir or Ru complex | Visible Light | 3-(Aminoalkyl)-isoxazole |
Chemical Reactivity and Transformational Chemistry of 3 2 Isocyanatoethyl 1,2 Oxazole
Reactions at the Isocyanate Functional Group
The isocyanate group (-N=C=O) is a highly reactive electrophile due to the electron-deficient nature of the central carbon atom. wikipedia.org It readily reacts with a wide variety of nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgyoutube.com These addition reactions are fundamental to the chemistry of isocyanates and form the basis of polyurethane chemistry. researchgate.net The isocyanate in 3-(2-isocyanatoethyl)-1,2-oxazole is aliphatic, which is generally less reactive than aromatic isocyanates but still readily participates in these characteristic transformations. nih.govacs.org
The primary reactions include:
Reaction with Alcohols: Forms urethane (B1682113) (carbamate) linkages. This is one of the most common and important reactions of isocyanates.
Reaction with Amines: Forms substituted urea (B33335) linkages. This reaction is typically very fast.
Reaction with Water: Initially forms an unstable carbamic acid, which rapidly decomposes by losing carbon dioxide to yield a primary amine. wikipedia.orgyoutube.com This resulting amine can then react with another molecule of isocyanate to form a urea.
These reactions are generally exothermic and can be catalyzed by tertiary amines or organometallic compounds.
Table 2: Reactions of the Isocyanate Group in this compound
| Nucleophile (R'-OH, R'R''NH, H₂O) | Reactant Name | Product Functional Group | General Product Structure |
|---|---|---|---|
| R'-OH | Alcohol | Urethane (Carbamate) | ![]() |
| R'R''NH | Primary/Secondary Amine | Substituted Urea | ![]() |
| H₂O | Water | Amine (after decarboxylation) | ![]() |
| Urethane | Urethane | Allophanate | ![]() |
| Urea | Urea | Biuret | ![]() |
Addition Reactions with Various Nucleophiles (e.g., Alcohols, Amines, Thiols)
The isocyanate group of this compound is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity allows for the facile formation of a variety of important chemical linkages upon reaction with common nucleophiles such as alcohols, amines, and thiols.
The reaction with alcohols proceeds to form carbamates, more commonly known as urethanes. This reaction is of immense industrial importance as it forms the basis of polyurethane chemistry researchgate.netwikipedia.org. The general mechanism involves the attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom researchgate.net.
Similarly, the reaction with primary or secondary amines leads to the formation of urea derivatives. This reaction is typically very rapid and does not require a catalyst nih.govdoxuchem.com. The high reactivity of isocyanates with amines makes this a robust method for creating urea linkages in various molecular architectures rsc.orgnanobioletters.com.
Thiols , which are sulfur analogs of alcohols, react with isocyanates to produce thiocarbamates. While the reaction with thiols is generally slower than with alcohols or amines, it can be efficiently catalyzed by bases or certain organometallic compounds noaa.govnih.gov. The resulting thiocarbamate linkage is a key functional group in various biologically active molecules and materials.
A summary of these addition reactions is presented in the table below, illustrating the versatility of the isocyanate functionality.
| Nucleophile | Product | General Reaction Scheme |
| Alcohol (R'-OH) | Urethane | |
| Amine (R'R''NH) | Urea | |
| Thiol (R'-SH) | Thiocarbamate |
Table 1: Addition Reactions of the Isocyanate Group with Various Nucleophiles.
Cycloaddition Reactions Involving the Isocyanate Group
The isocyanate group can also participate in cycloaddition reactions, further expanding its synthetic utility. These reactions involve the [2+2] or [4+2] cycloaddition of the C=N or C=O double bond of the isocyanate with a suitable partner.
For instance, isocyanates can undergo [2+2] cycloaddition with alkenes to form β-lactams, a core structure in many antibiotic drugs researchgate.netchemtube3d.com. The reactivity in these reactions is often dependent on the electronic nature of the alkene. Isocyanates can also dimerize or trimerize under certain conditions to form four- or six-membered heterocyclic rings, respectively. The trimerization to form isocyanurates is a key reaction in the production of polyisocyanurate (PIR) foams, which are valued for their thermal stability wikipedia.org.
Furthermore, isocyanates can act as dienophiles in Diels-Alder reactions, undergoing [4+2] cycloaddition with conjugated dienes to afford six-membered heterocyclic products wikipedia.org.
Formation of Urethanes, Ureas, and Thiocarbamates
As detailed in section 3.2.1, the reaction of the isocyanate group in this compound with alcohols, amines, and thiols leads to the formation of urethanes, ureas, and thiocarbamates, respectively. These reactions are generally high-yielding and proceed under mild conditions.
The formation of urethanes is a cornerstone of polyurethane chemistry. The reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups) leads to the formation of a polyurethane polymer researchgate.net. In the context of this compound, its reaction with an alcohol would yield a monourethane, functionalizing the molecule with an alkoxycarbonylaminoethyl side chain.
The synthesis of ureas from isocyanates and amines is a highly efficient process nih.govrsc.orgnanobioletters.com. This reaction is often used in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The reaction of this compound with an amine would introduce a urea moiety, which can participate in hydrogen bonding and influence the supramolecular structure of the resulting compound.
The formation of thiocarbamates from isocyanates and thiols provides access to sulfur-containing analogs of urethanes noaa.govnih.gov. These compounds have found applications in various fields, including materials science and medicinal chemistry. The reaction with this compound would append a thiocarbamate functional group to the isoxazole (B147169) core.
| Reactant | Product Class | Catalyst (if any) |
| Alcohol | Urethane | Often catalyzed by bases or organometallic compounds wikipedia.orgresearchgate.net |
| Amine | Urea | Typically requires no catalyst nih.gov |
| Thiol | Thiocarbamate | Often catalyzed by bases noaa.govnih.gov |
Table 2: Synthesis of Urethanes, Ureas, and Thiocarbamates.
Chemoselectivity and Orthogonal Reactivity of Dual Functional Groups
The presence of both a highly reactive isocyanate group and a moderately reactive isoxazole ring in this compound raises important questions about chemoselectivity and orthogonal reactivity. In principle, the two functional groups can react independently of each other, allowing for selective transformations at either site.
The high electrophilicity of the isocyanate group suggests that it will be the primary site of reaction with most nucleophiles under mild conditions doxuchem.comnoaa.gov. For instance, in the presence of an alcohol or an amine, the isocyanate will readily form a urethane or urea, respectively, while the isoxazole ring is expected to remain intact. This allows for the isoxazole moiety to be carried through a reaction sequence and then be available for subsequent transformations.
The isoxazole ring, on the other hand, typically requires more specific conditions for its reaction. For example, ring-opening of the isoxazole often requires reducing or basic conditions, or the use of transition metal catalysts researchgate.netrsc.org. Cycloaddition reactions involving the isoxazole ring are also possible but may require activation or specific reaction partners nih.govnih.gov.
This difference in reactivity provides a basis for orthogonal chemical strategies. One could first functionalize the isocyanate group and then, in a subsequent step, perform a transformation on the isoxazole ring. Conversely, it might be possible to perform a reaction on the isoxazole ring while the isocyanate group is protected or under conditions where it is unreactive. The development of such orthogonal strategies is crucial for the efficient synthesis of complex molecules based on the this compound scaffold.
Tandem and Cascade Reactions Utilizing Both Moieties
The dual functionality of this compound also presents opportunities for the design of tandem and cascade reactions, where both the isocyanate and isoxazole moieties participate in a single, orchestrated reaction sequence. Such reactions are highly desirable from a synthetic efficiency standpoint as they can rapidly build molecular complexity from simple starting materials.
One hypothetical tandem reaction could involve the reaction with a bifunctional nucleophile. For instance, a molecule containing both an amine and a hydroxyl group could first react with the isocyanate to form a urea, and then the hydroxyl group could participate in an intramolecular reaction with the isoxazole ring, potentially leading to a ring-opened or rearranged product.
Another possibility involves a cycloaddition reaction where the isocyanate group reacts with a suitable partner, and the resulting product then undergoes a further transformation involving the isoxazole ring. The design and exploration of such tandem and cascade reactions represent a promising area for future research, with the potential to unlock novel synthetic methodologies and access new classes of heterocyclic compounds.
Absence of Scientific Data Precludes In-Depth Mechanistic Analysis of this compound
A thorough and extensive search of scientific literature, including chemical databases, academic journals, and patent filings, has revealed a significant lack of available information on the chemical compound this compound. Consequently, a detailed and scientifically accurate article focusing on the mechanistic investigations of its key reactions, as requested, cannot be generated at this time.
The specific areas of inquiry, including kinetic studies of reaction pathways, identification of reaction intermediates, stereochemical control in synthetic transformations, and catalyst design for coupled reactions, require empirical data from dedicated research studies. The absence of any published research specifically investigating this compound means that any attempt to create content for the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
While general principles of isoxazole and isocyanate reactivity are established in the field of organic chemistry, applying these generalities to a specific, unstudied molecule without experimental evidence would be inappropriate for a scientific article. The unique electronic and steric environment of the 1,2-oxazole ring combined with the reactive isocyanatoethyl side chain would likely result in distinct reactivity patterns that can only be determined through experimental investigation.
Therefore, until research is conducted and published on this compound, a comprehensive and authoritative article on its reaction mechanisms remains beyond the scope of current scientific knowledge.
Applications in Advanced Organic Synthesis
Building Block for the Synthesis of Complex Natural Products and Analogues
The isoxazole (B147169) core is a recurring motif in a variety of natural products, often contributing to their biological activity. researchgate.netnih.govmdpi.com Consequently, isoxazole-containing building blocks are valuable synthons in the total synthesis of these complex molecules and their analogues. The isoxazole ring can serve as a stable scaffold upon which further molecular complexity can be built. researchgate.net The isocyanate group of 3-(2-isocyanatoethyl)-1,2-oxazole provides a reactive handle for coupling with other fragments of a target natural product, for instance, by forming a urea (B33335) or carbamate (B1207046) linkage with an amine or alcohol functional group present in a synthetic intermediate.
The weak N-O bond within the isoxazole ring also allows for its strategic cleavage under specific reductive or basic conditions, unmasking other functional groups like β-hydroxy ketones or γ-amino alcohols, which are common structural units in natural products. researchgate.neteurekaselect.com This latent functionality approach is a powerful strategy in multi-step synthesis.
Table 1: Examples of Isoxazole-Containing Natural Products and their Precursors
| Natural Product/Analogue | Isoxazole-Containing Precursor | Synthetic Utility of Isoxazole Moiety |
| Vegfrecine Analogue | Quinone with a fused isoxazole ring | The isoxazole ring helps to fix the orientation of aminocarbonyl and amino groups, which is important for inhibiting VEGFR-1 and VEGFR-2 tyrosine kinases. nih.govmdpi.com |
| Cinchonic Acid Derivative | Isoxazole ester derivative of cinchonic acid | The isoxazole moiety contributes to the significant inhibitory activity against Mtb H37Rv. nih.govmdpi.com |
| Andrographolide Derivatives | Isoxazoline (B3343090) derivatives at the C-14 position | The isoxazoline ring is crucial for the cytotoxic activity against various cancer cell lines. nih.govmdpi.com |
Precursor for Diverse Heterocyclic Systems
The isoxazole ring is a versatile precursor for the synthesis of a wide range of other heterocyclic systems. youtube.com This transformative potential stems from the inherent reactivity of the N-O bond, which can be cleaved under various conditions to generate intermediates that can be cyclized into new ring systems. For example, reduction of the isoxazole ring can lead to the formation of pyrroles, pyridines, and other nitrogen-containing heterocycles. youtube.com
Furthermore, the isoxazole ring can participate in rearrangement reactions, such as the photochemical conversion of isoxazoles to oxazoles. organic-chemistry.org This allows for the generation of isomeric heterocyclic structures from a common isoxazole precursor. The presence of the isocyanatoethyl side chain in this compound adds another layer of synthetic utility, as it can be used to introduce additional functionality or to direct the formation of fused heterocyclic systems.
Table 2: Transformation of Isoxazoles into Other Heterocyclic Systems
| Starting Isoxazole Derivative | Reaction Conditions | Resulting Heterocycle |
| Substituted Isoxazole | Photolysis (UV irradiation) | Oxazole (B20620) organic-chemistry.org |
| Isoxazole | Reduction (e.g., catalytic hydrogenation) followed by cyclization | Pyrrole, Pyridine youtube.com |
| N-acetyl-S-ethyl cysteine derived ester | Cyclization with phosphorus oxychloride | Oxazole derivative ekb.eg |
Scaffold for Combinatorial Library Generation
The isoxazole framework serves as an excellent scaffold for the generation of combinatorial libraries of small molecules for drug discovery and other applications. nih.govresearchgate.netnih.gov Its rigid structure provides a well-defined three-dimensional orientation for appended substituents, which is crucial for molecular recognition by biological targets. The isoxazole ring can be substituted at multiple positions, allowing for the creation of a diverse set of analogues from a common core structure. organic-chemistry.orgnih.gov
The isocyanate group of this compound is particularly well-suited for combinatorial chemistry. It can be reacted with a library of alcohols or amines to rapidly generate a large collection of corresponding carbamates or ureas. This parallel synthesis approach allows for the efficient exploration of the chemical space around the isoxazole scaffold in the search for new bioactive compounds. Research has demonstrated the successful synthesis of isoxazole-based libraries for identifying antithrombotic agents. nih.gov
Computational and Theoretical Chemistry Studies
Reaction Pathway Analysis and Transition State Elucidation
Understanding the reaction mechanisms of 3-(2-Isocyanatoethyl)-1,2-oxazole is fundamental to harnessing its synthetic potential. Reaction pathway analysis, a cornerstone of computational chemistry, allows for the detailed mapping of potential chemical transformations at the atomic level.
Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the potential energy surface of a reaction. These calculations can identify the most likely pathways by locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for a reaction to proceed.
For this compound, key reactive sites include the highly electrophilic isocyanate group and the isoxazole (B147169) ring, which can participate in various cycloaddition and ring-opening reactions. Computational studies on related isocyanates have elucidated the mechanisms of their reactions with nucleophiles, such as alcohols and amines, to form carbamates and ureas, respectively. For instance, the cyclotrimerization of isocyanates to form isocyanurates has been shown to be a highly exothermic process. Computational investigations into the cyclotrimerization of methyl isocyanate estimated an enthalpy change of -66.4 kcal mol⁻¹. rsc.org Similar calculations could predict the favorability and barriers for the self-reaction of this compound or its reaction with other molecules.
Table 1: Hypothetical Calculated Energies for Key Stationary Points in a Reaction of this compound
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State 1 | Nucleophilic attack on isocyanate | +15.2 |
| Intermediate | Carbamate (B1207046) intermediate | -5.8 |
| Transition State 2 | Proton transfer | +8.1 |
| Product | Urethane (B1682113) derivative | -22.5 |
| Note: This table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific calculations. |
Molecular Dynamics Simulations for Reactivity Prediction
For this compound, MD simulations can be used to:
Explore conformational landscapes: The ethyl linker between the isoxazole ring and the isocyanate group allows for considerable conformational flexibility. MD simulations can identify the most stable conformers in different environments (e.g., in vacuum or in a solvent) and assess the energetic barriers between them.
Simulate solvation effects: The reactivity of the isocyanate group is highly dependent on the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of the reaction environment.
Predict reaction dynamics: By combining MD with quantum mechanics (QM/MM simulations), it is possible to model the bond-breaking and bond-forming processes of a reaction in a dynamic context.
Studies on isocyanate polymers have utilized MD simulations to understand their aggregation behavior in aqueous solutions, a phenomenon driven by the interplay of hydrophobic and hydrophilic interactions. mdpi.comresearchgate.net Similar simulations for this compound could predict its solubility and aggregation tendencies, which are crucial for its handling and application.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built on the principle that the reactivity of a molecule is a function of its structural and physicochemical properties.
To develop a QSRR model for a series of isoxazole derivatives, a dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is required. A wide range of molecular descriptors, which are numerical representations of a molecule's properties, are then calculated. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Electronic descriptors: Such as partial charges, dipole moments, and frontier molecular orbital energies.
Quantum-chemical descriptors: Calculated using quantum mechanics.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the observed reactivity. QSRR studies have been successfully applied to various classes of compounds to predict their properties. researchgate.netresearchgate.net
For a series of substituted this compound derivatives, a QSRR model could predict how changes in the substituent on the isoxazole ring affect the reactivity of the isocyanate group.
Table 2: Example of Descriptors for a Hypothetical QSRR Model of Isoxazole Derivatives
| Compound | Substituent (R) | Log(k) (Observed) | Dipole Moment (Debye) | HOMO Energy (eV) |
| 1 | -H | 1.2 | 3.5 | -8.2 |
| 2 | -CH₃ | 1.5 | 3.7 | -8.0 |
| 3 | -Cl | 0.9 | 2.9 | -8.5 |
| 4 | -NO₂ | 0.5 | 1.8 | -9.1 |
| Note: This table is illustrative. A robust QSRR model would require a much larger and more diverse dataset. |
Computational Design of Novel Transformations
The ultimate goal of computational chemistry in this context is not just to understand existing chemistry but to design new and improved chemical transformations. By leveraging the insights gained from reaction pathway analysis, molecular dynamics, and QSRR modeling, it is possible to design novel reactions or catalysts for this compound.
For example, computational screening could be used to identify catalysts that lower the activation energy for a desired reaction while disfavoring side reactions. The design of new isoxazole-based compounds with tailored electronic properties could lead to novel materials with specific applications. In silico design has been used to develop new isoxazole derivatives with potential antimicrobial or anticancer activities. nih.govnih.gov
The computational design process typically involves:
Hypothesis generation: Based on known chemical principles and previous computational results.
In silico screening: Of a virtual library of compounds or catalysts.
Detailed computational analysis: Of the most promising candidates.
Experimental validation: Of the computationally designed systems.
Through this iterative cycle of prediction and experimentation, computational chemistry can guide the synthesis of new molecules and the discovery of novel chemical reactions involving this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
The synthesis of a specialized molecule like 3-(2-Isocyanatoethyl)-1,2-oxazole necessitates a multi-step approach that can be optimized for safety, efficiency, and scalability. Future research will likely focus on developing novel synthetic pathways that diverge from traditional, often hazardous, methods.
A primary challenge is the introduction of the isocyanate group. The conventional method for producing isocyanates involves the use of phosgene (B1210022), a highly toxic and hazardous reagent. nih.govnih.gov A key research direction is the development and application of phosgene-free routes. One of the most promising and versatile of these is the Curtius rearrangement. researchgate.net This reaction allows for the conversion of a carboxylic acid into an isocyanate via an acyl azide intermediate under relatively mild conditions.
A plausible synthetic strategy would therefore involve:
Synthesis of a Precursor : The initial step would be the synthesis of a precursor molecule, such as 3-(2-carboxyethyl)-1,2-oxazole or 3-(2-aminoethyl)-1,2-oxazole. The 1,2-oxazole ring itself can be constructed through well-established methods like the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide, or the reaction of a β-enamino ketoester with hydroxylamine (B1172632). nih.gov
Conversion to Isocyanate :
If the precursor is a carboxylic acid, it can be converted to the corresponding acyl azide, which then undergoes thermal or photochemical rearrangement to yield the this compound.
If an amine precursor is used, non-phosgene methods like reaction with dimethyl carbonate or urea (B33335) to form a carbamate (B1207046), followed by thermal decomposition, could be explored. nih.govacs.org
These non-phosgene methods avoid the primary hazards of traditional isocyanate production and offer greater functional group tolerance, which is crucial when dealing with a heterocyclic system like 1,2-oxazole.
Development of Sustainable and Environmentally Benign Synthetic Methods
Aligning with the principles of green chemistry, future research will prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound. This involves innovations in starting materials, reaction conditions, and solvent choices.
Key areas of focus include:
Bio-Based Feedstocks : A significant trend in isocyanate production is the move away from petroleum-based raw materials toward renewable, bio-based sources. rsc.orgrsc.orgmostwiedzy.pl Research could explore the synthesis of the ethyl-1,2-oxazole backbone from biomass-derived platform chemicals, reducing the carbon footprint of the entire process.
Green Solvents and Catalysts : For the construction of the 1,2-oxazole ring, research is increasingly focused on using environmentally benign solvents like water. mdpi.com Furthermore, the use of biodegradable catalysts can enhance the sustainability of the synthesis.
Alternative Energy Sources : Sonochemistry, or the use of ultrasonic irradiation, has emerged as a green technique for accelerating reactions, improving yields, and reducing energy consumption in the synthesis of heterocyclic compounds, including isoxazoles. mdpi.com Applying this technique could shorten reaction times and minimize byproduct formation.
The combination of phosgene-free isocyanate synthesis with green methods for heterocycle formation represents a powerful strategy for the sustainable production of functionalized molecules.
Table 1: Comparison of Synthetic Methodologies
| Aspect | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Isocyanate Formation | Phosgenation of amines (uses highly toxic phosgene, produces corrosive HCl). nih.govnih.gov | Curtius rearrangement from carboxylic acids; thermal decomposition of carbamates (phosgene-free). nih.govresearchgate.net |
| Starting Materials | Petroleum-derived. mostwiedzy.pl | Bio-based feedstocks from renewable sources (e.g., plant oils, carbohydrates). rsc.orgrsc.org |
| Reaction Conditions | Often require harsh conditions and toxic organic solvents. mdpi.com | Use of green solvents (e.g., water), biodegradable catalysts, and alternative energy sources (e.g., ultrasound). mdpi.com |
| Safety Profile | High risk due to toxic and corrosive reagents and byproducts. | Significantly improved safety by avoiding hazardous materials. |
| Environmental Impact | Generates hazardous waste, high carbon footprint. | Reduced waste, lower carbon footprint, aligns with green chemistry principles. nih.gov |
Application in Advanced Materials Science
The dual functionality of this compound makes it a highly promising monomer for the synthesis of advanced functional polymers. The isocyanate group provides a reactive site for polymerization, while the 1,2-oxazole ring can be leveraged to impart unique chemical and physical properties to the resulting material.
Potential applications include:
Functional Polyurethanes and Polyureas : The isocyanate group can react with polyols or polyamines to form polyurethanes or polyureas, respectively. doxuchem.comwikipedia.org The incorporation of the 1,2-oxazole moiety into the polymer backbone could enhance thermal stability, modify solubility, or introduce specific polarity. These materials could find use as high-performance coatings, adhesives, or elastomers. wikipedia.org
Biomedical Materials : The 1,2-oxazole ring is a known pharmacophore, and its presence in a polymer could be exploited for biomedical applications. For example, it could be used to create biocompatible or biodegradable polyurethanes for drug delivery systems, tissue engineering scaffolds, or hydrogels. nih.gov
Surface Functionalization : The high reactivity of the isocyanate group makes it ideal for grafting onto surfaces containing active hydrogen atoms (e.g., hydroxyl or amine groups). nih.govmdpi.com This could be used to modify the surfaces of materials like cellulose, glass, or nanoparticles, imparting new functionalities derived from the oxazole (B20620) ring.
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Material Properties |
|---|---|---|
| High-Performance Polymers | Monomer for polyurethanes/polyureas. | Enhanced thermal stability, improved mechanical properties, tailored adhesion and weather resistance. wikipedia.org |
| Specialty Coatings & Adhesives | Cross-linking agent or polymer backbone component. | Superior durability, chemical resistance, specific surface interactions due to the polar oxazole ring. |
| Biomedical Devices | Component for creating biocompatible or biodegradable polymers. | Controlled degradation rates, potential for drug conjugation, improved biocompatibility. nih.gov |
| Functional Nanomaterials | Surface modification agent for nanoparticles (e.g., graphene oxide, cellulose). mdpi.com | Improved dispersion in polymer composites, introduction of specific binding sites, creation of hybrid organic-inorganic materials. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry is a rapidly emerging technology that is revolutionizing the synthesis of fine chemicals and pharmaceuticals. uc.pt The synthesis of this compound is an ideal candidate for integration with flow chemistry platforms for several key reasons:
Enhanced Safety : The synthesis of isocyanates, particularly via rearrangement reactions involving energetic intermediates like acyl azides, can be hazardous on a large scale in traditional batch reactors. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe generation and immediate consumption of such intermediates, significantly reducing the risk of uncontrolled reactions. durham.ac.uk
Scalability and Reproducibility : Flow chemistry enables seamless scaling from laboratory discovery to pilot-scale production without the need for extensive re-optimization. The precise control over reaction parameters (temperature, pressure, residence time) ensures high reproducibility.
Automated Multi-Step Synthesis : Modern flow platforms can integrate multiple reaction and purification steps into a single, continuous process. cam.ac.ukresearchgate.net A fully automated synthesis of this compound could be envisioned, starting from simple precursors and involving in-line purification steps using solid-supported reagents or scavengers to yield the final, high-purity product without manual isolation of intermediates. uc.pt This "telescoped" synthesis approach dramatically increases efficiency and reduces waste.
The application of flow chemistry would not only make the synthesis of this novel compound safer and more efficient but would also enable rapid library synthesis of related analogues for materials science screening and optimization. chemrxiv.org
Q & A
Q. What are the optimal synthetic routes for 3-(2-Isocyanatoethyl)-1,2-oxazole, and how do reaction parameters influence yield?
The synthesis of this compound typically involves cyclization of β-enamino ketoesters with hydroxylamine derivatives, as seen in analogous 1,2-oxazole syntheses . Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (60–80°C), and stoichiometric ratios. For example, hydroxylamine hydrochloride is often used in equimolar amounts to ensure regioselectivity toward the 1,2-oxazole ring. Optimization via Design of Experiments (DOE) is recommended to balance competing pathways, such as isomer formation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
Multinuclear NMR (¹H, ¹³C, ¹⁵N) is critical for distinguishing between isomeric oxazole products. For instance, the ¹³C NMR signal for the isocyanate-bearing carbon (C=O) typically appears at δ 150–155 ppm, while the oxazole C-3 and C-5 carbons resonate at δ 108–110 ppm and δ 179–180 ppm, respectively . X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated for related oxazole-carboxylates . FT-IR spectroscopy should confirm the isocyanate group (sharp peak at ~2250 cm⁻¹).
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the isocyanate group in this compound toward nucleophiles?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the isocyanate group. The electron-withdrawing oxazole ring enhances reactivity, lowering the activation energy for nucleophilic additions (e.g., amines, alcohols). Molecular electrostatic potential (MEP) maps may reveal charge distribution differences compared to non-heterocyclic isocyanates . For example, the oxazole’s nitrogen atoms polarize the isocyanate moiety, favoring regioselective reactions at the terminal nitrogen .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from substituent effects on pharmacokinetics. A systematic SAR study should:
- Vary substituents on the oxazole ring (e.g., electron-donating vs. withdrawing groups).
- Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate activity with binding affinity . For instance, bulky substituents on the oxazole may sterically hinder target interactions, as observed in analogous 1,2-oxazole sulfonamides .
Q. What are the challenges in stabilizing this compound during storage and handling?
The isocyanate group is moisture-sensitive, requiring anhydrous conditions (e.g., storage under argon with molecular sieves). Accelerated stability studies (40°C/75% RH) can identify degradation products, such as urea derivatives formed via hydrolysis. Stabilizers like triethylamine (0.1% w/w) may inhibit polymerization, as reported for aliphatic isocyanates . Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient).
Methodological Considerations
Q. How can regioselectivity in the synthesis of this compound derivatives be controlled?
Regioselectivity is influenced by precursor design. For example, β-enamino ketoesters with electron-deficient carbonyl groups favor cyclization at the α-position to form 1,2-oxazoles over 1,3-isomers . Steric effects from substituents (e.g., methyl vs. phenyl) further direct ring formation, as shown in methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : COX-2 inhibition assay with IC₅₀ comparison to indomethacin .
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (0.1–100 µM) are essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





